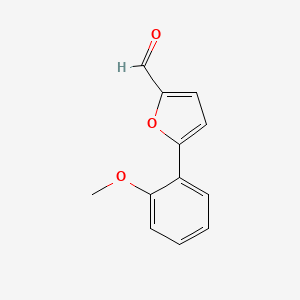

5-(2-Methoxyphenyl)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methoxyphenyl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-11-5-3-2-4-10(11)12-7-6-9(8-13)15-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEVFNBSWIQVLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001272084 | |

| Record name | 5-(2-Methoxyphenyl)-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94078-20-3 | |

| Record name | 5-(2-Methoxyphenyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94078-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Methoxyphenyl)-2-furancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001272084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 2 Methoxyphenyl Furan 2 Carbaldehyde and Substituted Analogues

Catalytic Approaches to Furan (B31954) Ring Construction and Functionalization

The formation of the core furan ring and its subsequent arylation are pivotal steps in the synthesis of the target compound. Modern catalysis offers a range of efficient methods to achieve these transformations.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, providing the primary route to connect the furan and methoxyphenyl rings. mdpi-res.com Palladium-catalyzed reactions, in particular, have proven to be highly effective for synthesizing a variety of heterocyclic compounds. dntb.gov.ua

Key reactions such as the Suzuki-Miyaura, Mizoroki-Heck, Stille, and Negishi couplings are widely employed. mdpi-res.comumb.eduwikipedia.org These reactions typically involve the coupling of an organometallic furan derivative with an aryl halide or vice versa. An efficient and regioselective method for the direct C-H arylation of 2-furaldehyde has been developed, which allows for the synthesis of 5-aryl-2-formylfuran derivatives using functionalized aryl halides and a palladium(II) chloride catalyst under relatively mild conditions. researchgate.net The Heck reaction, specifically, involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgnih.gov This method is a cornerstone for the direct attachment of olefinic groups to aromatic rings. nih.gov

Recent advancements have focused on developing more robust and versatile catalyst systems, including the use of N-heterocyclic carbene (NHC) ligands and palladacycle complexes, which can operate under aerobic conditions and with low catalyst loadings. organic-chemistry.org The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity, with ongoing research aimed at expanding the substrate scope and improving reaction efficiency. mdpi-res.comdiva-portal.org

Table 1: Comparison of Major Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Furan Synthesis

| Reaction Name | Furan Component | Aryl Component | Catalyst/Reagents | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Furan boronic acid/ester | Aryl halide (I, Br, Cl, OTf) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | High functional group tolerance; commercially available reagents; boronic acids are generally stable and low in toxicity. |

| Mizoroki-Heck Reaction wikipedia.org | Furan (as alkene) | Aryl halide (I, Br) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N, K₂CO₃), Ligand (e.g., PPh₃) | Direct C-H functionalization of the furan ring; avoids pre-functionalization with organometallics. researchgate.net |

| Stille Coupling | Stannylfuran | Aryl halide (I, Br, Cl, OTf) | Pd catalyst (e.g., Pd(PPh₃)₄), often ligand-free | Tolerates a wide variety of functional groups; stoichiometric tin byproducts can be toxic. |

| Negishi Coupling | Organozinc-furan | Aryl halide (I, Br, Cl) | Pd or Ni catalyst | High reactivity and functional group tolerance; requires preparation of moisture-sensitive organozinc reagents. umb.edu |

In the quest for more sustainable and metal-free synthetic routes, organocatalysis and biocatalysis have emerged as powerful alternatives for constructing furan rings. bohrium.comnih.gov Organocatalysis utilizes small organic molecules to accelerate chemical reactions. A notable example is the use of N-heterocyclic carbenes (NHCs), derived from thiazolium ionic liquids, to catalyze the self-coupling of furfural (B47365) to form furoin (B1674284) with excellent yields. nih.gov This "umpolung" or polarity-reversal strategy is a key transformation in upgrading biomass-derived aldehydes. nih.gov

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. acs.org Enzymes are highly efficient, capable of increasing reaction rates significantly, and exhibit high selectivity for specific substrates. acs.org For instance, lipases are widely used in the synthesis of bio-based polyesters from furan derivatives. acs.org The biocatalytic oxidation of 5-(hydroxymethyl)furfural (HMF), a key platform chemical derived from sugars, can produce furan-2,5-dicarboxylic acid (FDCA), a valuable monomer for polymers. acs.orgmdpi.com Furthermore, microorganisms like Pseudomonas putida have been employed for the selective biosynthesis of furoic acid from furfural. frontiersin.org These biological methods represent a move toward greener and more sustainable production of furanic compounds. acs.orgmdpi.com

Regioselective Formylation Strategies for Furan-2-carbaldehydes, including Adapted Vilsmeier Conditions

The introduction of a formyl (aldehyde) group onto the furan ring is a critical step in synthesizing the target molecule. The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comijpcbs.com The reaction utilizes a Vilsmeier reagent, which is an iminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃) or oxalyl chloride. jk-sci.comorganic-chemistry.org

The reaction proceeds via an electrophilic aromatic substitution where the electron-rich furan ring attacks the electrophilic Vilsmeier reagent. organic-chemistry.org For five-membered heterocycles, the relative reactivity is pyrrole (B145914) > furan > thiophene, and formylation typically occurs regioselectively at the α-position (C2 or C5). jk-sci.comthieme-connect.de This inherent selectivity is advantageous for the synthesis of 5-substituted-furan-2-carbaldehydes. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde. jk-sci.com

Adapted Vilsmeier conditions have been developed to accommodate various substrates and improve yields. For example, the synthesis of deuterated furan-2-carbaldehyde has been achieved in quantitative yield by using deuterated DMF (DMF-d₇) under optimized Vilsmeier conditions. mdpi.com The reaction temperature can be adjusted depending on the substrate's reactivity, ranging from below 0°C to 80°C. jk-sci.com The Vilsmeier reagent is not only a formylating agent but can also be used to construct other heterocyclic systems. ijpcbs.comacs.org

Principles of Green Chemistry in the Synthesis of Furan Derivatives

The synthesis of furan derivatives is increasingly guided by the principles of green and sustainable chemistry. frontiersin.org This shift is driven by the need to reduce environmental impact and move away from depleting fossil resources. nih.gov A central theme is the utilization of renewable biomass as a starting material. rsc.org Platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of C5 and C6 sugars in lignocellulosic biomass, are cornerstones of this bio-based chemical industry. mdpi.commdpi.comresearchgate.net

Key aspects of green chemistry applied to furan synthesis include:

Renewable Feedstocks : Using biomass-derived furfural and HMF as starting points for more complex molecules reduces reliance on petroleum. mdpi.comrsc.org

Catalyst Development : There is a focus on replacing expensive and toxic noble metal catalysts with more abundant, non-noble metals like copper, nickel, and iron. nih.gov Biocatalysts (enzymes) and organocatalysts offer metal-free alternatives that operate under mild conditions. bohrium.comnih.govacs.org

Green Solvents : Efforts are made to replace traditional volatile organic solvents with greener alternatives. Water is an ideal green solvent, and reactions like the Suzuki coupling have been successfully performed in aqueous media. dntb.gov.ua Other alternatives include ionic liquids and deep eutectic solvents. nih.govnumberanalytics.com

Energy Efficiency : The use of alternative energy sources such as microwave irradiation can improve reaction efficiency and reduce energy consumption. numberanalytics.com

Atom Economy and Waste Reduction : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. Direct C-H activation/arylation reactions, for instance, are more atom-economical than routes requiring pre-functionalization of the furan ring. researchgate.net

Synthetic Routes for Further Functionalization of the Methoxyphenyl Moiety

Once the 5-(2-Methoxyphenyl)furan-2-carbaldehyde scaffold is assembled, the methoxyphenyl moiety can be further modified to create a diverse range of analogues. A primary transformation is the cleavage of the methyl ether to unmask a hydroxyl group, which can significantly alter the molecule's properties and provide a handle for subsequent reactions.

One common method for demethylation is treatment with strong acids like hydrogen bromide (HBr) in acetic acid or with Lewis acids such as boron tribromide (BBr₃). Another effective reagent for this transformation is pyridine (B92270) hydrochloride, which can achieve demethylation and subsequent in situ cyclization in certain systems. nih.gov

In the context of related benzofuran (B130515) structures, the conversion of a methoxy (B1213986) group to a more hydrophilic hydroxyl group has been a key strategy in drug design. nih.gov This transformation increases polarity and can provide a site for creating phosphate (B84403) prodrugs, enhancing bioavailability. nih.gov The resulting phenol (B47542) can also serve as a precursor for a variety of other functional groups through etherification or esterification reactions, allowing for the systematic exploration of structure-activity relationships. For example, the newly formed hydroxyl group can be converted into an ethoxy group or other alkyl ethers. nih.gov These modifications on the methoxyphenyl ring are crucial for fine-tuning the biological activity and physicochemical properties of the final compounds.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 2 Methoxyphenyl Furan 2 Carbaldehyde

Electrophilic Aromatic Substitution on the Furan (B31954) Ring and Phenyl Moiety

Electrophilic aromatic substitution is a hallmark reaction of aromatic systems. In 5-(2-methoxyphenyl)furan-2-carbaldehyde, two aromatic rings are available for such reactions, the furan and the phenyl ring.

The furan ring is a π-excessive heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.commatanginicollege.ac.in Substitution on an unsubstituted furan preferentially occurs at the C2 and C5 positions, as attack at these sites leads to a more stable carbocation intermediate. pearson.comyoutube.comquora.com In the case of this compound, the C2 and C5 positions are already occupied by the aldehyde and the ortho-methoxyphenyl groups, respectively. The aldehyde group is a deactivating, electron-withdrawing group, which reduces the nucleophilicity of the furan ring, making further electrophilic substitution on this ring less favorable than on the attached phenyl moiety. matanginicollege.ac.in

The phenyl ring's reactivity is governed by two substituents: the electron-donating methoxy (B1213986) group (-OCH₃) and the weakly deactivating 5-(furan-2-carbaldehyde) group.

Methoxy Group (-OCH₃): This is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself due to resonance stabilization.

5-(Furan-2-carbaldehyde) Group: This substituent is generally considered electron-withdrawing and would direct incoming electrophiles to the meta position.

The directing effects of these two groups must be considered together. The methoxy group is located at the C2 position of the phenyl ring (relative to the furan). The positions ortho and para to the methoxy group are C1, C3, and C5. The C1 position is already substituted. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions of the phenyl ring, which are ortho and para to the strongly activating methoxy group.

The mechanism of electrophilic substitution on the furan ring involves the attack of an electrophile (E⁺) on the electron-rich ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. chemicalbook.compearson.com The aromaticity of the ring is temporarily disrupted in this step. A subsequent deprotonation step restores the aromatic system.

For a generic furan, attack at the C2 position allows the positive charge to be delocalized over three atoms, including the oxygen, resulting in three significant resonance structures. chemicalbook.comquora.com In contrast, attack at the C3 position results in an intermediate that is stabilized by only two resonance structures, making it less stable and the reaction pathway less favorable. chemicalbook.comyoutube.com This inherent preference explains the C2/C5 selectivity in furan chemistry. pearson.comyoutube.com Given that the C2 and C5 positions in this compound are blocked, any forced electrophilic substitution on the furan ring would have to proceed through the less stable C3 or C4 intermediates.

Transformations of the Aldehyde Functional Group

The aldehyde group is a primary site for a variety of chemical transformations, providing a versatile handle for synthesizing a wide range of derivatives.

The carbaldehyde moiety readily participates in condensation reactions to form new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for chain extension and the construction of complex molecular architectures.

Claisen-Schmidt Condensation: This is a base-catalyzed crossed aldol (B89426) condensation between an aldehyde (with no α-hydrogens, like an aryl aldehyde) and a ketone. nih.govwikipedia.org this compound can react with ketones such as acetophenone (B1666503) in the presence of a base to yield α,β-unsaturated keto compounds, often referred to as chalcones. rsc.org

Wittig Reaction: This reaction provides a reliable method for converting aldehydes into alkenes. researchgate.netnih.gov The aldehyde reacts with a phosphorus ylide (a Wittig reagent), typically generated from a phosphonium (B103445) salt and a strong base, to form an alkene and triphenylphosphine (B44618) oxide. researchgate.net This allows for the introduction of a variety of substituted vinyl groups at the C2 position of the furan ring.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic acid, malononitrile) in the presence of a weak base catalyst like piperidine. sigmaaldrich.comwikipedia.orgnih.gov The reaction typically proceeds with subsequent dehydration to afford a stable α,β-unsaturated product. sphinxsai.comdamascusuniversity.edu.sy

The following table summarizes these key condensation reactions.

| Reaction | Reactant | Typical Reagents/Catalyst | General Product Structure |

|---|---|---|---|

| Claisen-Schmidt | Ketone (e.g., Acetophenone) | NaOH or KOH in Ethanol | α,β-Unsaturated Ketone (Chalcone) |

| Wittig | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Generated from Ph₃PCH₃Br and n-BuLi | Alkene |

| Knoevenagel | Active Methylene Compound (e.g., Malononitrile) | Piperidine, Acetic Acid | Substituted Alkene (e.g., Furfurylidene Malononitrile) |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: The aldehyde can be oxidized to the corresponding 5-(2-methoxyphenyl)furan-2-carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For similar furfural (B47365) derivatives, selective oxidation has been achieved using reagents like sodium nitrite (B80452) in an acidic medium or catalytic systems based on transition metal oxides. researchgate.netplu.mxresearchgate.net

Reduction: The aldehyde can be reduced to form 5-(2-methoxyphenyl)furan-2-methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent often preferred for its selectivity for aldehydes and ketones.

The table below outlines the redox transformations of the aldehyde group.

| Transformation | Typical Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, Ag₂O, or NaNO₂/H₃PO₄ | 5-(2-Methoxyphenyl)furan-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | [5-(2-Methoxyphenyl)furan-2-yl]methanol |

Nucleophilic Reactivity and Derivatization Strategies

The primary site of nucleophilic attack on this compound is the electrophilic carbon atom of the aldehyde group. This reactivity is the basis for numerous derivatization strategies that are crucial for modifying the molecule's properties.

A key strategy involves the reaction with nitrogen-based nucleophiles to form C=N double bonds. For example:

Reaction with primary amines (R-NH₂) yields Schiff bases (imines).

Reaction with hydroxylamine (B1172632) (NH₂OH) produces oximes.

Reaction with hydrazine (B178648) (H₂N-NH₂) and its derivatives (e.g., phenylhydrazine) forms hydrazones.

Furthermore, derivatization can be achieved by modifying the hydroxyl group of the parent compound 5-(hydroxymethyl)furan-2-carbaldehyde (HMF), a structurally related precursor. For instance, the hydroxyl group can be converted into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group. google.com This allows for subsequent nucleophilic substitution reactions at the methylene position, providing a route to a wide array of derivatives while preserving the aldehyde functionality. google.com The products from the condensation and redox reactions described in section 3.2 also serve as intermediates for further synthesis, expanding the range of accessible derivatives.

Investigations into Furan Ring Stability and Ring-Opening Pathways under Reaction Conditions

The stability of the furan ring within the this compound molecule is a critical factor influencing its reactivity and the potential for the formation of degradation products. The aromaticity of the furan ring confers a degree of stability; however, this can be compromised under various reaction conditions, leading to ring-opening reactions. The substituents on the furan ring, namely the aldehyde group at the C2 position and the 2-methoxyphenyl group at the C5 position, significantly modulate this stability.

Furan Ring Behavior under Acidic and Alkaline Conditions

The furan moiety is known to be sensitive to acidic conditions, which can catalyze its degradation. While specific studies on this compound are not extensively detailed in the public domain, valuable insights can be drawn from analogous compounds. For instance, research on 5-nitro-2-furaldehyde (B57684) reveals that under acidic conditions, it undergoes a novel irreversible redox ring-opening reaction. researchgate.netnih.gov Initially, the aldehyde group is hydrated to form a methanediol, which is followed by the cleavage of the furan ring. researchgate.netnih.gov This suggests that under strong acidic treatment, this compound could also be susceptible to hydration of the exocyclic aldehyde, a step that might precede or facilitate furan ring-opening.

In alkaline solutions, the reactivity of related compounds like 5-nitro-2-furaldehyde involves the formation of a nitronic acid anion from the corresponding methanediol, which then participates in ring-opening. researchgate.netnih.gov Similarly, studies on the oxidation of furfural and 5-hydroxymethylfurfural (B1680220) (HMF) in alkaline water have noted that furfural is prone to decomposition at elevated temperatures, indicating the instability of the furan ring under these conditions. exlibrisgroup.com This susceptibility to degradation in both acidic and basic media highlights the delicate nature of the furan scaffold.

Oxidative Pathways and Furan Ring Cleavage

Oxidative conditions present another significant pathway for the alteration of the furan ring. The oxidation of furan derivatives does not always leave the ring intact. For example, the oxidation of 5-(hydroxymethyl)furfural to furan-2,5-dicarbaldehyde (B19676) can be achieved with high selectivity using reagents like sodium nitrite in phosphoric acid, which implies a certain stability of the ring under these specific conditions. researchgate.net However, the reaction environment is crucial. The choice of oxidant and reaction parameters determines whether the reaction selectively targets the substituents or leads to the degradation of the furan ring itself.

Investigations into related furan derivatives provide a framework for understanding potential ring-opening mechanisms. The general mechanism for acid-catalyzed degradation often involves protonation of the furan oxygen, followed by nucleophilic attack (e.g., by water), leading to a cascade of reactions that break open the ring to form dicarbonyl compounds.

The table below summarizes reaction conditions and outcomes for analogous furan compounds, providing a predictive basis for the stability of this compound.

Table 1: Reactivity and Stability of Analogue Furan Compounds under Various Conditions

| Compound | Reaction Condition | Observed Outcome | Reference |

| 5-Nitro-2-furaldehyde | Acidification | Irreversible redox ring-opening to form nitrile oxide of alpha-ketoglutaconic acid. | researchgate.netnih.gov |

| 5-Nitro-2-furaldehyde | Alkaline Solution | Formation of a nitronic acid anion, leading to ring-opening. | researchgate.netnih.gov |

| Furfural | Alkaline Water (Elevated Temp.) | Prone to degradation. | exlibrisgroup.com |

| 5-(Hydroxymethyl)furfural | NaNO₂ in H₃PO₄ (25°C) | Selective oxidation to furan-2,5-dicarbaldehyde; furan ring remains intact. | researchgate.net |

| 5-(Hydroxymethyl)furfural | Acid Hydrolysis (2-4 N HCl) | Formation of HMF and its derivatives; indicates ring stability under these specific hydrolytic conditions. | nih.gov |

The presence of the ortho-methoxy group on the phenyl ring in this compound may also influence the electronic properties and steric environment of the furan ring, potentially affecting its stability and the pathways of its degradation compared to unsubstituted 5-phenylfuran-2-carbaldehyde or other derivatives. pearson.com Further empirical studies are necessary to fully elucidate the specific degradation products and mechanistic pathways for this particular compound under diverse reaction stresses.

Sophisticated Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isotope Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of "5-(2-Methoxyphenyl)furan-2-carbaldehyde". It provides atom-specific information about the chemical environment, connectivity, and spatial arrangement of nuclei within the molecule.

The 1H NMR spectrum of "this compound" reveals the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons. The aldehydic proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the furan (B31954) and phenyl rings will exhibit characteristic chemical shifts and coupling patterns (doublets and doublets of doublets) in the aromatic region (δ 6.5-8.0 ppm). The methoxy (B1213986) group protons will appear as a sharp singlet in the upfield region (δ 3.8-4.0 ppm).

The 13C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is the most downfield signal (δ 175-185 ppm). The aromatic and furan carbons will resonate in the δ 110-160 ppm range, with carbons attached to the oxygen atom appearing at lower field strengths. The methoxy carbon will be observed in the upfield region (δ 55-60 ppm).

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.6 (s, 1H) | 178.0 |

| Furan H-3 | 7.3 (d, 1H) | 122.0 |

| Furan H-4 | 6.8 (d, 1H) | 110.0 |

| Phenyl H-3' | 7.1 (m, 1H) | 112.0 |

| Phenyl H-4' | 7.4 (m, 1H) | 130.0 |

| Phenyl H-5' | 7.0 (m, 1H) | 121.0 |

| Phenyl H-6' | 7.8 (m, 1H) | 128.0 |

| Methoxy (-OCH3) | 3.9 (s, 3H) | 55.8 |

Note: These are predicted values based on data from structurally similar compounds. Actual experimental values may vary.

To confirm the structural assignments from 1D NMR, a suite of two-dimensional (2D) NMR experiments is employed. mdpi.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H-1H) couplings within the molecule. For "this compound," COSY would show correlations between adjacent protons on the furan ring (H-3 and H-4) and on the phenyl ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for establishing the connectivity between the furan and phenyl rings, as well as the positions of the aldehyde and methoxy substituents. For instance, a correlation between the aldehydic proton and the C-2 carbon of the furan ring would confirm the aldehyde's position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY can provide information about the preferred conformation of the molecule, such as the relative orientation of the furan and phenyl rings.

Deuterium (B1214612) (2H) labeling is a powerful technique for elucidating reaction mechanisms and assigning complex NMR spectra. researchgate.netlibretexts.orgmatrix-fine-chemicals.com In the context of "this compound," specific protons can be replaced with deuterium. For example, deuterating the aldehyde proton would result in the disappearance of its signal in the 1H NMR spectrum, confirming its assignment.

Furthermore, the introduction of deuterium can induce small but measurable shifts in the 13C NMR spectrum of nearby carbons, known as isotope shifts. researchgate.net The magnitude and direction of these shifts can provide valuable information about bonding and molecular vibrations. For furan-2-carbaldehyde, deuteration of the aldehyde group causes a significant upfield shift for the carbonyl carbon in the 13C NMR spectrum. researchgate.netmatrix-fine-chemicals.com

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netmatrix-fine-chemicals.comresearchgate.net

In the FT-IR spectrum of "this compound," the most prominent absorption band would be the strong C=O stretching vibration of the aldehyde group, typically appearing in the range of 1670-1700 cm-1. Other key absorptions would include C-H stretching vibrations of the aromatic rings and the aldehyde group (around 2720-2820 cm-1 and 3000-3100 cm-1), C-O-C stretching of the furan ring and the methoxy group (around 1020-1250 cm-1), and C=C stretching of the aromatic rings (around 1450-1600 cm-1).

Raman spectroscopy provides complementary information to FT-IR. The C=C and C=O stretching vibrations are also observable in the Raman spectrum. Due to the conjugated system, these bands may be enhanced.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

| Aldehyde | C=O Stretch | 1670 - 1700 | Strong (IR) |

| Aldehyde | C-H Stretch | 2720 - 2820 | Medium (IR) |

| Aromatic/Furan | C-H Stretch | 3000 - 3100 | Medium (IR) |

| Aromatic/Furan | C=C Stretch | 1450 - 1600 | Medium to Strong (IR, Raman) |

| Ether/Furan | C-O-C Stretch | 1020 - 1250 | Strong (IR) |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation (e.g., EI-MS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight of "this compound" and to gain structural information from its fragmentation pattern. researchgate.netlibretexts.orgmiamioh.edu

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The molecular ion peak for "this compound" would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (202.21 g/mol ).

Common fragmentation pathways for aldehydes include α-cleavage, which would involve the loss of a hydrogen radical (M-1) or a formyl radical (M-29). libretexts.orgmiamioh.edu The fragmentation of the furan and phenyl rings would also lead to a series of characteristic fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that is often coupled with liquid chromatography (LC-ESI-MS). It typically produces a protonated molecule [M+H]+ or other adducts, allowing for the accurate determination of the molecular weight with minimal fragmentation. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected parent ion to obtain structural information.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (EI-MS)

| m/z | Proposed Fragment | Fragmentation Pathway |

| 202 | [M]+• | Molecular Ion |

| 201 | [M-H]+ | α-cleavage (loss of H• from aldehyde) |

| 173 | [M-CHO]+ | α-cleavage (loss of formyl radical) |

| 157 | [M-CH3O]+ | Loss of methoxy radical |

| 145 | [M-C2H3O]+ | Cleavage of the furan ring |

| 129 | [C7H5O2]+ | Furan-carbaldehyde fragment |

| 77 | [C6H5]+ | Phenyl fragment |

X-ray Crystallography for Solid-State Structural Determination and Conformation

While spectroscopic methods provide information about the connectivity and conformation in solution, X-ray crystallography offers the definitive determination of the molecule's three-dimensional structure in the solid state. This technique can precisely measure bond lengths, bond angles, and torsional angles.

For "this compound," a single-crystal X-ray diffraction analysis would provide crucial information on:

The planarity of the furan ring.

The conformation of the aldehyde group relative to the furan ring.

The dihedral angle between the planes of the furan and phenyl rings, which is a key determinant of the degree of electronic conjugation between the two aromatic systems.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal lattice.

This detailed structural information is invaluable for understanding the molecule's physical properties and for computational modeling studies.

Computational Chemistry and Theoretical Investigations of 5 2 Methoxyphenyl Furan 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. bhu.ac.invjol.info.vn A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the arrangement with the minimum potential energy. This optimized structure represents the most stable conformation of the molecule.

DFT calculations can map out the potential energy surface, identifying not only the lowest-energy ground state but also various conformers (rotational isomers) and the energy barriers between them. For 5-(2-Methoxyphenyl)furan-2-carbaldehyde, this would involve determining the preferred dihedral angles between the furan (B31954) and methoxyphenyl rings and the orientation of the carbaldehyde group. While specific DFT geometry optimization data for this compound is not available in the reviewed literature, studies on similar molecules like 5-(hydroxymethyl)furan-2-carbaldehyde have utilized these methods to determine their stable structures. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgresearchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. vjol.info.vnopenaccesspub.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. openaccesspub.org

No specific HOMO-LUMO energy values for this compound were found in the searched literature. However, to illustrate the data obtained from such an analysis, the table below presents theoretical values for a related perimidine derivative, 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine, calculated at the B3LYP/6-311++G(d,p) level of theory. openaccesspub.org

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.0725 |

| LUMO Energy | -1.0149 |

| Energy Gap (ΔE) | 4.0576 |

Note: The data in this table is for 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine and is provided for illustrative purposes only.

Charge Density Distribution and Molecular Electrostatic Potential (MEP) Maps

The distribution of electron density within a molecule is critical for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. bhu.ac.inwolfram.com It provides a color-coded guide to the charge distribution, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). wolfram.comresearchgate.net

MEP maps are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, an MEP analysis would likely show a negative potential (red) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these are prime sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. bhu.ac.in Although a specific MEP map for the title compound is not available, these maps are routinely generated in computational studies of furan derivatives to predict reactive sites. vjol.info.vnresearchgate.net

Theoretical Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates and, crucially, transition states—the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

Theoretical studies on furan derivatives often explore their participation in reactions like Diels-Alder cycloadditions, electrophilic substitutions, and condensations. researchgate.netresearchgate.netresearchgate.net For instance, computational investigations can model the reaction of this compound with various reagents, calculating the energies of all possible pathways to determine the most favorable mechanism. While specific transition state analyses for reactions involving this compound were not found, research on similar systems, such as the oligomerization of 5-(hydroxymethyl)furfural, demonstrates how these computational methods are applied to find reaction barriers and identify likely intermediates. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Derivation of Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. digitaloceanspaces.comnih.gov These models are built using a set of "descriptors"—numerical values that quantify various aspects of a molecule's structure.

These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, surface area). nih.govresearchgate.net DFT and other computational methods are used to calculate these theoretical descriptors. Once a statistically significant correlation is established for a series of compounds, the model can be used to predict the activity or properties of new, unsynthesized molecules.

Numerous QSAR/QSPR studies have been conducted on various classes of furan derivatives to predict properties ranging from anti-inflammatory and antimicrobial effects to corrosion inhibition. digitaloceanspaces.comnih.gov For example, descriptors like logP, molecular volume, and HOMO energy have been successfully correlated with the inhibitory effects of furanocoumarins. nih.gov Although no specific QSAR/QSPR models for this compound were identified, this methodology is a standard approach for screening and designing furan derivatives with desired characteristics. tandfonline.com

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. Unlike quantum chemical calculations that often focus on static structures, MD provides a dynamic picture of molecular behavior. These simulations solve Newton's equations of motion for a system of interacting atoms, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in different environments (e.g., in solution or on a surface).

For this compound, MD simulations could be used to study the rotational dynamics of the phenyl and furan rings, explore its interactions with solvent molecules, or simulate its adsorption onto a surface. Such studies are particularly relevant for understanding how the molecule behaves in a biological system or a material science context. While specific MD studies on this compound were not found, the methodology has been applied to furan-based materials to understand processes like pyrolysis and the behavior of furan-containing molecules on surfaces. psu.eduyoutube.comdpi-proceedings.com

Mechanistic Investigations of Biological Interactions in Vitro and Theoretical Studies

Exploration of Molecular Targets and Modulated Signaling Pathways (in vitro mechanistic insights)

Although specific in vitro studies detailing the molecular targets and modulated signaling pathways of 5-(2-Methoxyphenyl)furan-2-carbaldehyde are not prevalent, research on analogous compounds offers valuable insights. Derivatives of 5-phenylfuran-2-carbaldehyde have been investigated for their potential as anticancer agents. For instance, benzimidazole (B57391) derivatives synthesized from 5-(4-chlorophenyl)furan-2-carbaldehyde (B52691) have been evaluated for their activity against breast cancer cell lines. researchgate.net These findings suggest that compounds with a 5-aryl-furan-2-carbaldehyde core may exert their effects through pathways critical to cancer cell proliferation and survival.

Furthermore, furan (B31954) derivatives have been explored as antagonists for the urotensin-II receptor, which is implicated in cardiovascular diseases. nih.gov This indicates that this compound could potentially interact with G-protein coupled receptors and modulate their downstream signaling cascades. The broad spectrum of biological activities observed in furan derivatives, including antibacterial and antiviral properties, points towards the possibility of multiple molecular targets. researchgate.net

Enzyme Inhibition Studies and Mechanistic Elucidation of Inhibition

While specific enzyme inhibition data for this compound is not available, studies on structurally similar compounds provide a strong basis for predicting its potential inhibitory activities. For example, derivatives of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde, which share a furan-carbaldehyde moiety, have been shown to inhibit enzymes involved in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). nih.govnih.gov

A related compound, 2-(4-Methoxyphenyl)-5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde, demonstrated significant inhibitory effects against these enzymes and also against human lipoxygenase-5 (LOX-5). nih.govnih.gov Kinetic studies of such compounds have revealed both competitive and non-competitive modes of inhibition, depending on the specific substituent on the phenyl ring and the target enzyme. nih.gov Additionally, 2-phenylbenzofuran (B156813) derivatives have been identified as inhibitors of testosterone (B1683101) 5α-reductase, an enzyme implicated in various hormonal disorders. nih.gov Given these precedents, it is plausible that this compound could exhibit inhibitory activity against a range of enzymes, with the methoxy (B1213986) group on the phenyl ring playing a key role in its binding and inhibitory mechanism.

Computational Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking studies on analogous compounds provide a theoretical framework for understanding the potential interactions of this compound with protein targets. For instance, docking studies of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde derivatives into the active sites of AChE and BChE have highlighted the importance of the furan and phenyl rings in binding. nih.govnih.gov These studies show that the furochromone scaffold can interact with key residues in both the catalytic and peripheral anionic sites of cholinesterases. nih.gov

In a study of benzimidazole derivatives of 5-phenylfuran-2-carbaldehyde, docking simulations revealed significant interactions with the target protein 5WS1, a breast cancer-related protein. researchgate.net The interactions were crucial in explaining the observed cytotoxic activity. Similarly, docking of 5-aryl-2-(2-hydroxyphenyl)furan-3-carbaldehydes has been used to understand their tautomeric equilibria, which can influence their biological activity. researchgate.net For this compound, it is anticipated that the methoxy group at the ortho position of the phenyl ring would significantly influence its binding orientation and affinity within a protein's active site, potentially forming specific hydrogen bonds or steric interactions that contribute to its biological effect.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies on related 5-aryl-furan derivatives have provided valuable insights into the features that govern their biological activity. In a series of 5-aryl-furan-2-carboxamide derivatives developed as urotensin-II receptor antagonists, the nature and position of substituents on the C-5 aryl group were found to be critical for potency. nih.gov For example, the introduction of a 3,4-difluorophenyl group at the C-5 position resulted in a highly potent antagonist. nih.gov

Advanced Applications in Materials Science and Industrial Chemical Processes

Integration of Furan (B31954) Derivatives in Conjugated Materials and Polymers

Furan-containing compounds are increasingly being investigated for their potential in creating novel conjugated polymers with tailored electronic and optical properties. The furan ring's aromaticity and specific electronic characteristics make it a valuable component in the backbone of such polymers. bldpharm.com While direct research on 5-(2-Methoxyphenyl)furan-2-carbaldehyde in this area is limited, the broader class of furan derivatives serves as a strong indicator of its potential applications.

The development of photoinitiators that are sensitive to visible light is a significant area of research in polymer chemistry, aiming for more environmentally friendly polymerization processes. mdpi.com Furan-based compounds have been explored for this purpose, although they are less common than other heterocyclic structures like thiophene. mdpi.com A study in 2019 reported the use of a furan-based benzylidene ketone, 2,6-Bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC), as a photoinitiator. mdpi.com BFC, synthesized through the condensation of furfural (B47365) and cyclohexanone, demonstrated the ability to initiate polymerization upon irradiation with visible light. mdpi.com

While there is no direct evidence of this compound being used as a photoinitiator, its structural similarity to furfural suggests that it could be a precursor for synthesizing new photoinitiating systems. The methoxyphenyl group could potentially modulate the photophysical properties of the resulting initiator, such as its absorption wavelength and efficiency.

Furan derivatives are valuable monomers for producing a variety of polymers, including polyesters, polyamides, and polyurethanes. ulaval.ca The rigid furan ring can impart desirable thermal and mechanical properties to the resulting polymers. ulaval.ca For instance, 5-hydroxymethylfurfural (B1680220) (HMF) is a well-known biomass-derived monomer used to produce high-performance polymers. ulaval.ca

Although specific polymerization studies involving this compound are not widely reported, its aldehyde functionality allows it to participate in various polymerization reactions, such as condensation polymerization. For example, it could react with diols to form polyacetals or with amines to form polyimines (Schiff base polymers). A study has described the synthesis of an oligomer through the reaction of 2-furaldehyde and 1,3,5-trihydroxybenzene, indicating the potential of furan-2-carbaldehydes in creating polymeric structures. mdpi.com The presence of the 2-methoxyphenyl substituent in this compound could influence the solubility, processability, and final properties of the resulting polymers.

Utility as Key Intermediates in Fine Chemical Synthesis

The aldehyde group and the substituted aryl furan core of this compound make it a valuable intermediate for the synthesis of more complex molecules and fine chemicals. While specific applications of the 2-methoxy isomer are not extensively documented, related compounds highlight its potential. For instance, the isomeric compound 5-(4-Methoxyphenyl)-2-furancarboxaldehyde is known to be an intermediate in the synthesis of near-IR fluorescent dyes. chemicalbook.com

The synthesis of various 5-aryl-furan-2-carbaldehydes has been reported, underscoring their importance as building blocks. researchgate.net For example, a method for the synthesis of 5-(3-methoxyphenyl)furan-2-carbaldehyde (B3022533) involves a Suzuki coupling reaction, a powerful tool in organic synthesis for creating carbon-carbon bonds. chemicalbook.com This suggests that this compound can be readily prepared and subsequently used in a variety of chemical transformations. The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form new carbon-carbon and carbon-nitrogen bonds. researchgate.net

A study on the synthesis of natural furans, such as 5-(5-Ethenyl-2-methoxyphenyl)–3-furancarboxaldehyde, demonstrates the utility of methoxyphenyl-substituted furans as key structural motifs in complex natural products. researchgate.net Furthermore, derivatives of 5-aryl-furans have shown biological activity, suggesting the potential for this compound to be a precursor for pharmaceutical compounds. chempap.org Commercial suppliers also list fluorinated analogs like 5-(5-Fluoro-2-methoxyphenyl)furan-2-carbaldehyde as intermediates for pharmaceutical and fine chemical synthesis. synhet.com

Table 1: Synthesis of a Related Furan Derivative

| Product | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| 5-(3-Methoxyphenyl)-furan-2-carbaldehyde | Bromo-aldehyde, Boronic acid | Suzuki Coupling | chemicalbook.com |

Catalytic Transformations of Furan Derivatives in Sustainable Chemical Manufacturing

The conversion of biomass-derived platform chemicals into valuable products through catalytic processes is a cornerstone of sustainable chemical manufacturing. nih.gov Furan derivatives, particularly those obtainable from lignocellulosic biomass like furfural and 5-hydroxymethylfurfural (HMF), are central to this approach. rsc.org These platform molecules can be transformed into a wide array of chemicals and fuels through catalytic hydrogenation, oxidation, and other upgrading processes. nih.gov

While specific catalytic transformations of this compound are not detailed in the literature, the general principles applied to other furan derivatives are likely applicable. For instance, the aldehyde group could be catalytically hydrogenated to an alcohol or oxidized to a carboxylic acid. The furan ring itself can also undergo hydrogenation to form a tetrahydrofuran (B95107) ring, a common solvent and building block. rsc.org

The development of novel catalysts is crucial for achieving high selectivity and efficiency in these transformations. For example, new heterogeneous catalysts are being designed for the greener production of fine chemicals and pharmaceuticals. nus.edu.sg The catalytic upgrading of furfural and other substituted furans is an active area of research, with studies focusing on creating precursors for biofuels and other valuable chemicals. bldpharm.com Given its structure, this compound could potentially be converted into specialty chemicals with applications in various industries, contributing to a more sustainable chemical economy.

Emerging Trends and Future Research Perspectives

The field of furan (B31954) chemistry is experiencing a transformative phase, driven by the need for sustainable chemical processes and high-performance materials. For specific molecules like 5-(2-methoxyphenyl)furan-2-carbaldehyde, which serves as a key building block, future advancements are tied to broader innovations in chemical research and development. These emerging trends are poised to accelerate the discovery and application of complex furan-based architectures.

Q & A

Basic: What synthetic routes are commonly employed for 5-(2-Methoxyphenyl)furan-2-carbaldehyde, and what reaction conditions are critical for yield optimization?

Answer:

The synthesis typically involves coupling reactions between substituted phenyl precursors and furan-2-carbaldehyde derivatives. For example, analogous compounds like 5-(4-bromophenyl)furan-2-carbaldehyde are synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts, where bromophenyl boronic acids react with halogenated furan derivatives under inert conditions . For 5-(2-Methoxyphenyl) variants, methoxy-substituted phenylboronic acids may be used. Key parameters include:

- Catalyst selection (e.g., Pd(PPh₃)₄) and ligand systems.

- Solvent choice (e.g., THF or DMF) and temperature control (60–100°C).

- Protection of the aldehyde group during coupling to prevent side reactions.

Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the methoxyphenyl and aldehyde substituents. The aldehyde proton typically appears as a singlet near δ 9.6–10.0 ppm, while methoxy protons resonate at δ 3.8–4.0 ppm .

- X-ray Diffraction (XRD): Single-crystal XRD with programs like SHELXL (via SHELX suite) resolves bond lengths, angles, and intermolecular interactions. Rigorous data collection (e.g., Mo-Kα radiation, low-temperature measurements) ensures accuracy .

- IR Spectroscopy: Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and furan ring vibrations (C-O-C ~1250 cm⁻¹) .

Advanced: How do substituents on the phenyl ring (e.g., methoxy vs. nitro groups) influence thermodynamic stability and reactivity?

Answer:

Substituents significantly alter thermodynamic properties:

- Electron-donating groups (e.g., methoxy): Increase electron density on the furan ring, potentially lowering combustion enthalpy (ΔcH°) compared to electron-withdrawing groups (e.g., nitro). For example, 5-(4-nitrophenyl) derivatives exhibit higher ΔcH° (−3540 kJ/mol) due to stabilization via resonance .

- Reactivity: Methoxy groups may hinder electrophilic substitution on the phenyl ring but enhance stability against oxidative degradation. Comparative studies using bomb calorimetry (e.g., B-08-MA calorimeter) and DFT calculations are recommended to quantify these effects .

Advanced: How can researchers resolve discrepancies between experimental and computational enthalpy values for this compound?

Answer:

- Calorimetric Validation: Use precision combustion calorimetry (e.g., B-08-MA) to measure ΔcH° experimentally. Ensure sample purity (>98%) via HPLC or GC-MS .

- Computational Adjustments: Apply corrections for basis set limitations (e.g., B3LYP/6-311+G(d,p)) and solvation effects in DFT calculations. Compare with additive methods (e.g., Benson group increments) to identify systematic errors .

- Statistical Analysis: Perform regression analysis on substituent parameters (Hammett σ) to refine predictive models .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- First Aid: For skin contact, wash immediately with soap/water. For eye exposure, rinse with water for 15+ minutes and seek medical attention .

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .

Advanced: What strategies optimize crystallization for high-resolution X-ray diffraction studies?

Answer:

- Solvent Screening: Use mixed solvents (e.g., ethanol/dichloromethane) to slow crystallization and improve crystal quality.

- Seeding: Introduce microcrystals to induce controlled nucleation.

- Temperature Gradients: Gradual cooling (0.5°C/hour) minimizes defects. SHELXD or SHELXE can assist in solving phase problems for challenging crystals .

Advanced: How can researchers assess purity and identify degradation products of this compound under varying conditions?

Answer:

- HPLC-DAD-ESI-MS/MS: Detects impurities and degradation products (e.g., oxidized aldehydes). Use C18 columns with acetonitrile/water gradients .

- Stability Studies: Expose samples to heat (40–80°C), light, or humidity. Monitor via TLC or NMR for aldehyde dimerization or furan ring opening .

- Quantitative NMR (qNMR): Integrates proton signals against an internal standard (e.g., 1,4-dinitrobenzene) for purity ≥99% .

Advanced: What is the mechanistic role of the methoxy group in modulating electronic properties for catalytic applications?

Answer:

- Electron Donation: The methoxy group donates electrons via resonance, increasing electron density on the furan ring. This enhances nucleophilic reactivity at the aldehyde group, facilitating condensation reactions (e.g., Schiff base formation) .

- Steric Effects: Ortho-methoxy substitution may hinder π-stacking in supramolecular assemblies, as shown in XRD studies of analogous compounds .

- DFT Modeling: Calculate HOMO-LUMO gaps and electrostatic potential maps to predict sites for electrophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.